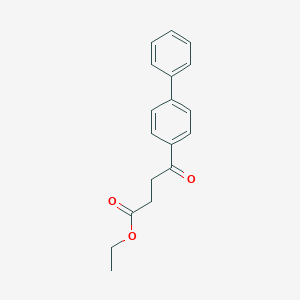

Ethyl 4-oxo-4-(4-phenylphenyl)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- Synthesis Pathways: Ethyl 4-oxo-4-(4-phenylphenyl)butanoate can be synthesized using various methods. For example, Jiangli Zhang (2005) describes a synthesis method starting from ethanol and acetic acid with a strong acid catalyst, leading to ethyl acetoacetate, which then undergoes a series of reactions including Claisen's condensation and substitution reactions to produce related compounds (Zhang, 2005).

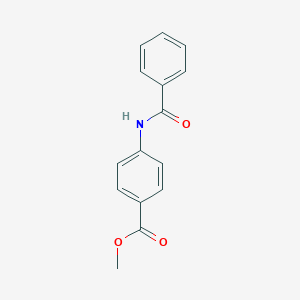

Molecular Structure Analysis

- Crystal Structure: P. Wu (2014) details the crystal structure of a related compound, ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, determined via X-ray diffraction. This provides insights into the molecular arrangement and bonding in similar compounds (Wu, 2014).

Chemical Reactions and Properties

- Reactivity and Isomer Formation: A study by N. Pokhodylo et al. (2009) on the reaction of aryl azides with a similar compound, ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate, shows chemoselective formation of different isomers, indicating the compound's reactivity and potential for forming diverse chemical structures (Pokhodylo, Matiychuk, & Obushak, 2009).

Physical Properties Analysis

- Polymorphism and Structural Characterization: F. Vogt et al. (2013) explored two polymorphic forms of a similar compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride. Their research using spectroscopic and diffractometric techniques offers insight into the physical properties of structurally similar compounds (Vogt, Williams, Johnson, & Copley, 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Researchers have developed methods for synthesizing key intermediates and compounds using Ethyl 4-oxo-4-(4-phenylphenyl)butanoate and its derivatives. For instance, the fabrication of 4-Phenyl-2-Butanone, an important medium for medicine synthesis, is achieved through a series of reactions including Claisen's condensation and substitution reactions (Jiangli Zhang, 2005). Another example involves the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds for their antimicrobial activity, showcasing the compound's utility in creating biologically active molecules (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).

Biological Applications

Certain derivatives of Ethyl 4-oxo-4-(4-phenylphenyl)butanoate have shown significant biological activities. For example, the study on synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds highlights the potential of these compounds against various bacteria and fungi, suggesting its importance in developing new antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).

Chemical Reactivity and Applications

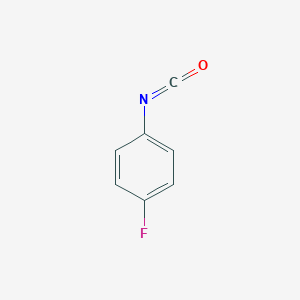

The compound's versatility is further demonstrated in chemoselective reactions, where aryl azides react with Ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate under various conditions to form novel triazolylacetic acids, indicating its utility in synthesizing complex molecules with potential for further chemical modifications (N. Pokhodylo, V. Matiychuk, M. Obushak, 2009).

Advanced Materials and Other Applications

The compound's application extends into the field of materials science, where its derivatives are used in the synthesis of polymers for reversible optical storage, demonstrating the broad utility of Ethyl 4-oxo-4-(4-phenylphenyl)butanoate in both chemistry and materials science (X. Meng, A. Natansohn, C. Barrett, P. Rochon, 1996).

Eigenschaften

IUPAC Name |

ethyl 4-oxo-4-(4-phenylphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-2-21-18(20)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVQNZOSDZOHCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503955 |

Source

|

| Record name | Ethyl 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-4-(4-phenylphenyl)butanoate | |

CAS RN |

1230-54-2 |

Source

|

| Record name | Ethyl 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.